

Spectroscopic Profile of Methyl 5-chloro-5-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-chloro-5-oxopentanoate**

Cat. No.: **B052102**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl 5-chloro-5-oxopentanoate** (CAS No: 1501-26-4). Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. These predictions are generated using established algorithms and provide valuable insights for the characterization of this molecule. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-chloro-5-oxopentanoate**. This data is intended to serve as a reference for compound identification and characterization.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.68	Singlet	3H	-OCH ₃
2.95	Triplet	2H	-CH ₂ -C(=O)Cl
2.40	Triplet	2H	-CH ₂ -C(=O)O-
2.05	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted spectra are calculated for a generic solvent and may vary slightly in experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
173.5	-C(=O)O- (Ester Carbonyl)
172.8	-C(=O)Cl (Acyl Chloride Carbonyl)
51.9	-OCH ₃
45.8	-CH ₂ -C(=O)Cl
32.9	-CH ₂ -C(=O)O-
19.7	-CH ₂ -CH ₂ -CH ₂ -

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Medium	C-H stretch (alkane)
1810	Strong	C=O stretch (acyl chloride)
1735	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch (ester)
800-600	Medium	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
164/166	3:1	$[M]^+$ (Molecular ion with ^{35}Cl and ^{37}Cl isotopes)
129	High	$[M - \text{Cl}]^+$
133	Moderate	$[M - \text{OCH}_3]^+$
101	Moderate	$[M - \text{C}(=\text{O})\text{OCH}_3]^+$
59	High	$[\text{C}(=\text{O})\text{OCH}_3]^+$

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like **Methyl 5-chloro-5-oxopentanoate**. Instrument-specific parameters should be optimized by the user.

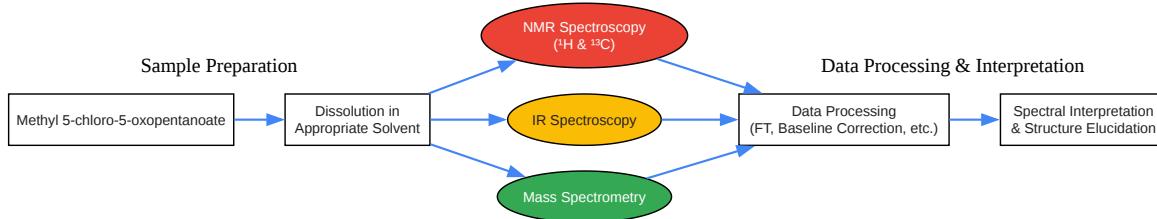
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-20 mg of **Methyl 5-chloro-5-oxopentanoate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6). The compound should be fully soluble.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition (^1H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are sufficient for a standard ^1H spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Data Acquisition (^{13}C NMR):
 - Use the same sample prepared for ^1H NMR.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat **Methyl 5-chloro-5-oxopentanoate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
 - Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty beam.


- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **Methyl 5-chloro-5-oxopentanoate** in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
 - Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in the same solvent.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
 - For GC-MS, inject a small volume (e.g., 1 μL) of the prepared solution into the GC, which will separate the compound before it enters the mass spectrometer.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-chloro-5-oxopentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052102#spectroscopic-data-of-methyl-5-chloro-5-oxopentanoate-nmr-ir-ms\]](https://www.benchchem.com/product/b052102#spectroscopic-data-of-methyl-5-chloro-5-oxopentanoate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com